Ethyl 4-bromo-2,3-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZXIAXXYJBWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore established synthetic routes with mechanistic insights, and discuss its current and potential applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical biology, and materials science.

Introduction: The Significance of Substituted Benzoates

Substituted benzoates are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of complex molecules. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's reactivity and biological activity. Among these, halogenated dihydroxybenzoates have garnered considerable attention due to their prevalence in natural products and their utility as precursors in the synthesis of pharmaceuticals and other biologically active compounds. This compound, in particular, presents a unique combination of a bromine atom, two hydroxyl groups, and an ethyl ester moiety, making it a highly valuable intermediate for further chemical transformations.

Core Compound Identification

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity.

-

Compound Name: this compound

-

CAS Number: 1312609-83-8[1]

-

Molecular Formula: C9H9BrO4

-

Molecular Weight: 261.07 g/mol

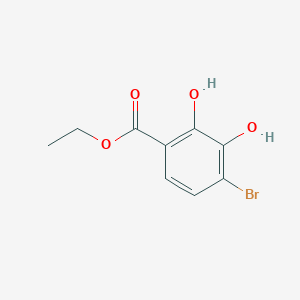

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C9H9BrO4 | PubChem |

| Molecular Weight | 261.07 g/mol | PubChem |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water. | General knowledge for similar structures |

| Melting Point | Not readily available in public literature; requires experimental determination. | N/A |

| Boiling Point | Not readily available in public literature; likely to decompose at high temperatures. | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis involves the esterification of 2,3-dihydroxybenzoic acid followed by selective bromination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

-

Reaction Setup: To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq) and absolute ethanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Ethyl 2,3-dihydroxybenzoate can be purified by column chromatography if necessary.

Step 2: Bromination of Ethyl 2,3-dihydroxybenzoate

-

Reaction Setup: Dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The hydroxyl groups on the aromatic ring are activating, directing the electrophilic substitution to the para position.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching: Upon completion, quench the reaction with a saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

-

Fragment-Based Drug Discovery: The molecule's distinct functionalities make it an attractive fragment for screening against biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

Synthesis of Bioactive Compounds: The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR) of a lead compound. The hydroxyl and ester groups can also be modified to modulate the compound's pharmacokinetic properties.

-

Precursor for Natural Product Synthesis: Many natural products contain a dihydroxybenzoic acid core. This compound can serve as a key building block in the total synthesis of such complex molecules.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, identified by its CAS number 1312609-83-8, is a chemical compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features provide a versatile platform for the development of novel molecules with a wide range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in further research and development endeavors.

References

Ethyl 4-bromo-2,3-dihydroxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by a benzoate backbone with bromine and hydroxyl substitutions, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its core physicochemical properties, with a focus on its molecular weight and structural attributes.

Core Molecular Attributes

This compound is a substituted benzoic acid ester. The presence of a bromine atom and two hydroxyl groups on the benzene ring, along with the ethyl ester group, dictates its chemical reactivity and physical properties.

Molecular Identity

Molecular Weight and Mass

The molecular weight of a compound is a fundamental parameter for stoichiometric calculations in chemical reactions and for the characterization of the substance.

These values are crucial for analytical techniques such as mass spectrometry, where the isotopic distribution of elements is resolved.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.06936 g/mol | [1] |

| Monoisotopic Mass | 259.9684 Da | [2] |

| CAS Number | 1312609-83-8 | [1] |

| InChIKey | PSZXIAXXYJBWNW-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | [1][2] |

Molecular Structure and Visualization

The arrangement of atoms in this compound is depicted in the following diagram. The structure consists of a central benzene ring substituted with a bromine atom at position 4, two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.

Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its utility as a building block in organic synthesis. The presence of multiple functional groups (hydroxyl, bromo, and ester) allows for a variety of chemical transformations, making it a valuable intermediate for creating novel compounds with potential biological activity. For instance, related compounds like ethyl 4-bromo-2-hydroxybenzoate are used in the synthesis of pharmaceuticals and agrochemicals, and in biochemical research to study enzyme kinetics.[3]

Synthesis and Handling

Synthetic Pathways

The synthesis of substituted benzoates such as this compound typically involves multi-step processes. A general approach could involve the bromination of a dihydroxybenzoic acid precursor, followed by esterification with ethanol. For example, a similar compound, methyl 4-bromo-2-hydroxybenzoate, is synthesized by dissolving 2-hydroxy-4-bromobenzoic acid in anhydrous methanol with the addition of concentrated sulfuric acid, followed by heating under reflux.[4] The final product is then purified using techniques like column chromatography.

Storage and Safety

Conclusion

This compound is a chemical compound with well-defined molecular characteristics, most notably its molecular weight of 261.06936 g/mol .[1] Its multifunctional structure provides a platform for the synthesis of new chemical entities, which is of particular interest to researchers in drug discovery and materials science. Further investigation into its reactivity and biological activity is warranted to fully explore its potential applications.

References

An In-Depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated catechol derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core chemical properties, provide a robust synthetic protocol with mechanistic insights, and explore its potential as a versatile building block for creating complex molecular architectures.

Physicochemical and Spectroscopic Profile

This compound is a substituted aromatic ester. Its structure incorporates three key functional groups that define its chemical reactivity and potential applications: a catechol moiety (the 2,3-dihydroxy groups), a bromine atom at the 4-position, and an ethyl ester. The bromine atom serves as a crucial handle for cross-coupling reactions, while the catechol and ester groups offer sites for further derivatization and are known to be present in various biologically active molecules.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1312609-83-8 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [2] |

| Molecular Weight | 261.07 g/mol | Calculated |

| Monoisotopic Mass | 259.9684 Da | [2] |

| Predicted XlogP | 2.7 | [2] |

| Appearance | (Expected) Off-white to pale yellow solid | Analog Data[3] |

| Solubility | (Expected) Soluble in ethanol, methanol, DMSO; poorly soluble in water | Analog Data[3] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group will present as a quartet around 4.4 ppm (the -CH₂- group adjacent to the ester oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The two aromatic protons on the benzene ring will appear as doublets in the aromatic region (approx. 6.8-7.5 ppm), coupled to each other. The two hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display nine unique signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear between 110-150 ppm, with those bonded to oxygen appearing more downfield. The -CH₂- of the ethyl group will be around 60-65 ppm, and the -CH₃- will be the most upfield signal at approximately 14 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching of the two hydroxyl groups. A strong, sharp peak will be observed around 1700-1680 cm⁻¹, indicative of the C=O stretch of the ester carbonyl. Additional peaks in the 1600-1450 cm⁻¹ range will correspond to aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity (approximately 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester moiety. Predicted mass-to-charge ratios for various adducts are available.[2]

Synthesis and Mechanistic Rationale

A robust and logical synthetic route to this compound can be designed from commercially available 2,3-dihydroxybenzoic acid. The strategy involves two sequential steps: Fischer esterification followed by regioselective bromination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate (Fischer Esterification)

-

Causality: The carboxylic acid is converted to an ester to protect it and to install the desired ethyl group. Using a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst (H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy.

-

Procedure:

-

To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq).

-

Add a large excess of absolute ethanol (approx. 20-30 eq) to serve as both reagent and solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Neutralize the remaining mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Ethyl 2,3-dihydroxybenzoate, which can be purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound (Electrophilic Aromatic Substitution)

-

Causality: The catechol ring is highly activated towards electrophilic substitution due to the electron-donating nature of the two hydroxyl groups. These groups are ortho, para-directing. The 4-position is para to the hydroxyl group at C3 and ortho to the hydroxyl group at C2, making it the most electronically favorable and sterically accessible position for the incoming electrophile (Br⁺). Using a solvent like acetic acid helps to moderate the reactivity of bromine.[4]

-

Procedure:

-

Dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate container, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the ester over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates full consumption of the starting material.

-

Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with ethyl acetate (3x).

-

Wash the collected solid or the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

-

Applications in Research and Development

This compound is not merely a final product but a highly valuable intermediate for constructing more complex molecules. Each functional group provides a distinct avenue for chemical modification.

-

The Bromine Handle: The aryl bromide is primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon (Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the synthesis of diverse molecular scaffolds.

-

The Catechol Moiety: The adjacent hydroxyl groups can be alkylated to form ethers or protected. The catechol unit is also a well-known structural motif in many natural products and pharmaceuticals, recognized for its antioxidant properties and ability to chelate metal ions.[3]

-

The Ethyl Ester: The ester can be hydrolyzed back to a carboxylic acid for further amide coupling reactions or reduced to a primary alcohol, providing another point for diversification.

Caption: Versatility of this compound as a synthetic hub.

Safety and Handling

-

Potential Hazards (based on analogs):

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Handling: Avoid breathing dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a strategically functionalized molecule that holds considerable promise for synthetic chemists. Its predictable spectroscopic properties, straightforward synthesis from common starting materials, and, most importantly, its capacity for diverse chemical transformations make it an attractive building block for the discovery of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to exploit the full potential of this versatile compound.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 4-bromo-2,3-dihydroxybenzoate, a substituted catechol derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented with a focus on the rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a halogenated derivative of ethyl 2,3-dihydroxybenzoate. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. This guide outlines a logical and efficient two-step synthesis strategy commencing from the commercially available precursor, 2,3-dihydroxybenzoic acid.

The proposed synthetic pathway involves an initial esterification of 2,3-dihydroxybenzoic acid to its corresponding ethyl ester, followed by a regioselective bromination at the 4-position. This approach is designed to be robust and scalable, with each step validated by established chemical principles.

Synthesis Pathway and Mechanism

The synthesis of this compound can be strategically divided into two primary stages:

-

Step 1: Fischer Esterification of 2,3-dihydroxybenzoic acid.

-

Step 2: Regioselective Electrophilic Bromination of the resulting ethyl 2,3-dihydroxybenzoate.

The overall synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate via Fischer Esterification

The initial step involves the conversion of 2,3-dihydroxybenzoic acid to its ethyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Mechanism: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule, followed by proton transfer and elimination of a water molecule, yields the desired ethyl ester. The use of excess ethanol shifts the equilibrium towards the product side, maximizing the yield.

Figure 2: Mechanism of Fischer Esterification.

Step 2: Regioselective Bromination of Ethyl 2,3-dihydroxybenzoate

The second step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The two hydroxyl groups and the ethyl ester group all influence the position of bromination. The hydroxyl groups are strongly activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing.

The -OH group at position 2 directs ortho and para. The para position (position 5) is sterically hindered by the adjacent ester group. The -OH group at position 3 directs ortho and para. The ortho position (position 2) is already substituted, and the other ortho position (position 4) is activated. The para position (position 6) is also a possibility. However, the cumulative activating effect of both hydroxyl groups is strongest at the 4-position, making it the most likely site for electrophilic attack.

Experimental Rationale: The use of bromine in a polar solvent like acetic acid is a common method for the bromination of activated aromatic rings. The reaction conditions can be controlled to favor mono-bromination.

Experimental Protocols

3.1. Materials and Equipment

| Material/Equipment | Specification |

| 2,3-Dihydroxybenzoic acid | ≥98% purity |

| Ethanol (Absolute) | Anhydrous, ≥99.5% |

| Sulfuric Acid (Concentrated) | 98% |

| Bromine | ≥99.5% |

| Glacial Acetic Acid | ≥99.7% |

| Sodium Bicarbonate | Saturated aqueous solution |

| Sodium Thiosulfate | 10% aqueous solution |

| Magnesium Sulfate (Anhydrous) | For drying |

| Ethyl Acetate | Reagent grade |

| Hexane | Reagent grade |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Magnetic stirrer with hotplate | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) | Silica gel plates with UV indicator |

| Column Chromatography setup | Silica gel (60-120 mesh) |

3.2. Step-by-Step Synthesis Procedure

Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate

-

To a 250 mL round-bottom flask, add 2,3-dihydroxybenzoic acid (10.0 g, 64.9 mmol).

-

Add absolute ethanol (100 mL) to the flask.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3-dihydroxybenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.[1][2]

Step 2: Synthesis of this compound

-

Dissolve the crude Ethyl 2,3-dihydroxybenzoate (assumed 64.9 mmol) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate dropping funnel, prepare a solution of bromine (3.3 mL, 64.9 mmol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.

-

If any unreacted bromine remains (indicated by a persistent orange color), add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Filter the precipitate, wash it thoroughly with cold water, and air-dry.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

3.3. Purification and Characterization

The final product, this compound, should be purified by recrystallization or column chromatography to achieve high purity.

Characterization Data (Predicted):

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and hydroxyl protons. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and ethyl carbons. |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₉H₈BrO₄⁻: 258.96, found: 258.96. |

| Melting Point | To be determined experimentally. |

Safety Considerations

-

Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

-

Bromine is toxic, corrosive, and has a high vapor pressure. All manipulations should be performed in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and has a strong odor. Use in a fume hood.

-

Always wear appropriate PPE when handling any chemicals.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology is based on well-established organic reactions, and the rationale for each step has been clearly elucidated. This guide serves as a valuable resource for researchers requiring this compound for further synthetic transformations or biological evaluation.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated and polyhydroxylated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules. Its unique substitution pattern—an ethyl ester, a bromine atom, and two vicinal hydroxyl groups on a benzene ring—imparts specific chemical reactivity and potential for diverse downstream functionalization. Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step synthetic campaigns. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization using modern analytical techniques. While experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopic interpretation and data from analogous compounds to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1312609-83-8 | AbacipharmTech[2] |

| Monoisotopic Mass | 259.9684 Da | PubChem[1] |

digraph "Ethyl_4-bromo-2,3-dihydroxybenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; Br [label="Br"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; C8 [label="CH₂"]; C9 [label="CH₃"]; H1[label="H"]; H2[label="H"]; H_aro1 [label="H"]; H_aro2 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; C7 [pos="-2.25,1.299!"]; O3 [pos="-2.8,2.2!"]; O4 [pos="-2.8,0.3!"]; C8 [pos="-3.8, -0.3!"]; C9 [pos="-4.8, 0.3!"]; Br [pos="3.75,1.299!"]; O1 [pos="-0.75,3.598!"]; H1[label="H", pos="-0.25, 4.0!"]; O2 [pos="2.25,-0.999!"]; H2[label="H", pos="2.75, -1.2!"]; H_aro1 [pos="-0.5, -0.5!"]; H_aro2 [pos="2.0, 3.2!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O3 [label="="]; C7 -- O4; O4 -- C8; C8 -- C9; C3 -- Br; C5 -- O1; O1 -- H1; C2 -- O2; O2 -- H2; C1 -- H_aro1; C4 -- H_aro2;

}

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds, most notably Ethyl 4-bromobenzoate.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The solvent for analysis is presumed to be DMSO-d₆ to allow for the observation of the exchangeable hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH (at C2) | The hydroxyl group at C2 is deshielded due to its proximity to the electron-withdrawing ester group. The broadness is characteristic of exchangeable protons. |

| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH (at C3) | The hydroxyl group at C3 will also be deshielded, with its exact chemical shift influenced by hydrogen bonding. |

| ~7.4 | Doublet | 1H | Ar-H (at C5) | This aromatic proton is ortho to the bromine atom and meta to the ester group. It will be split into a doublet by the adjacent proton at C6. |

| ~7.1 | Doublet | 1H | Ar-H (at C6) | This aromatic proton is ortho to the ester group and meta to the bromine atom. It will be split into a doublet by the adjacent proton at C5. |

| 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and three methyl protons, resulting in a quartet. |

| 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are adjacent to the two methylene protons, resulting in a triplet. |

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~145-150 | C-OH (at C2) | Aromatic carbon attached to a hydroxyl group, deshielded by the oxygen. |

| ~140-145 | C-OH (at C3) | Aromatic carbon attached to a hydroxyl group, deshielded by the oxygen. |

| ~125-130 | Ar-C (at C5) | Aromatic carbon bearing a proton. |

| ~120-125 | Ar-C (at C1) | Aromatic carbon to which the ester group is attached. |

| ~115-120 | Ar-C (at C6) | Aromatic carbon bearing a proton. |

| ~110-115 | C-Br (at C4) | Aromatic carbon attached to the bromine atom. The heavy atom effect of bromine causes a characteristic upfield shift compared to other substituted carbons. |

| ~60-65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| ~13-15 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum will be characterized by the vibrational frequencies of the various functional groups present in the molecule.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH | The broadness is due to hydrogen bonding between the hydroxyl groups. |

| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |

| ~2850-2980 | C-H stretch | Aliphatic C-H | Corresponding to the C-H bonds of the ethyl group. |

| ~1680-1710 | C=O stretch | Ester C=O | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring. |

| ~1550-1600 | C=C stretch | Aromatic C=C | Vibrations of the benzene ring. |

| ~1200-1300 | C-O stretch | Ester C-O | Asymmetric C-O-C stretch of the ester. |

| ~1000-1100 | C-O stretch | Phenolic C-O | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

| ~600-800 | C-Br stretch | Aryl-Br | The carbon-bromine bond vibration appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation | Rationale |

| ~260 & ~262 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| Predicted | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| Predicted | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

| Predicted | [M-C₂H₅O₂]⁺ | Loss of the entire ester side chain. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and instrument operation.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

Detailed Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.

Conclusion: A Predictive Framework for Quality Control and Research

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the anticipated spectral features, scientists can more effectively confirm the identity and assess the purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

"Ethyl 4-bromo-2,3-dihydroxybenzoate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-bromo-2,3-dihydroxybenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in various applications.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that governs its behavior in chemical reactions, purifications, and formulations.[1][2] Understanding and quantifying solubility in a range of organic solvents is paramount for process optimization, ensuring reaction efficiency, controlling crystallization, and developing stable formulations. Low solubility can lead to challenges in handling, reduced bioavailability in pharmaceutical applications, and difficulties in achieving desired concentrations for reactions and analysis.[1][2]

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and in turn, its solubility in different environments. This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capabilities.

| Property | Value | Source |

| Molecular Formula | C9H9BrO4 | PubChemLite[3] |

| Molecular Weight | 261.07 g/mol | PubChemLite[3] |

| Structure | ||

| Predicted XlogP | 2.7 | PubChemLite[3] |

| Functional Groups | Ester, Phenyl, Bromo, Hydroxyl (x2) |

The presence of two hydroxyl groups and an ester group introduces polarity and the capacity for hydrogen bonding, both as a donor (from the hydroxyl groups) and an acceptor (from the hydroxyl and ester oxygens). The phenyl ring and the bromo substituent contribute to the molecule's lipophilicity. The predicted XlogP value of 2.7 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of polar and non-polar organic solvents.[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solute will be soluble in a solvent if their HSP values are similar.

Logical Flow for Solubility Prediction:

Caption: Predictive workflow for this compound solubility.

Predicted Solubility Profile

Based on the theoretical principles, the following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These are qualitative predictions and should be confirmed experimentally.

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Yes | High | The hydroxyl group can hydrogen bond with the solute's hydroxyl and ester groups. |

| Ethanol | Polar Protic | Yes | High | Similar to methanol, good hydrogen bonding potential. |

| Acetone | Polar Aprotic | Acceptor | High | The polar carbonyl group can interact with the solute. |

| Ethyl Acetate | Moderately Polar | Acceptor | High | "Like dissolves like" principle; both are ethyl esters.[7] |

| Dichloromethane | Moderately Polar | No | Moderate | Can dissolve moderately polar compounds. |

| Tetrahydrofuran (THF) | Moderately Polar | Acceptor | High | Good solvent for a wide range of polarities. |

| Toluene | Non-polar | No | Low to Moderate | The aromatic nature provides some compatibility with the phenyl ring. |

| Hexane | Non-polar | No | Low | The significant polarity of the solute will limit solubility in highly non-polar solvents.[5] |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, the shake-flask method is a reliable and widely used technique.[8][9] This method involves agitating an excess of the solid solute in the solvent of interest for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined, typically by UV-Vis spectrophotometry.[1][10]

Experimental Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology

I. Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., methanol).

-

Perform a series of dilutions of the stock solution to create standards of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[11][12]

-

Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert Law.[13]

II. Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials, ensuring undissolved solid is clearly visible.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8] Equilibrium is confirmed if the concentration does not change with further agitation time.

III. Analysis of Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.[14]

-

If the saturated solution is highly concentrated, dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the final solution at λmax.

-

Using the equation from the calibration curve, calculate the concentration of the dissolved this compound in the saturated solution. This value represents its solubility in that solvent at the specified temperature.

Conclusion

The solubility of this compound is a multifaceted property influenced by its moderately polar nature and hydrogen bonding capabilities. While theoretical predictions suggest high solubility in polar aprotic and protic solvents like acetone, THF, and alcohols, and lower solubility in non-polar hydrocarbons, these estimations require empirical validation. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data necessary for informed decision-making in research, process development, and formulation.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rootspress.org [rootspress.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Biological Activity of Ethyl 4-bromo-2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid. Its chemical structure, featuring a benzene ring substituted with a bromine atom, two hydroxyl groups, and an ethyl ester group, suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural similarity to other well-studied phenolic and benzoic acid compounds allows for informed predictions of its biological profile. This guide will provide a comprehensive overview of the predicted biological activities of this compound, drawing on established knowledge of its structural analogs. We will delve into its potential as an enzyme inhibitor, an antimicrobial agent, and an antioxidant, and provide detailed experimental protocols for validation.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉BrO₄[1]

-

Molecular Weight: 261.07 g/mol

-

CAS Number: 1312609-83-8[2]

The presence of hydroxyl groups on the benzene ring suggests potential antioxidant properties through the donation of hydrogen atoms to neutralize free radicals. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The ethyl ester group may affect its solubility and pharmacokinetic properties.

Part 1: Predicted Biological Activities and Mechanisms of Action

Enzyme Inhibition: A Potential Prolyl Hydroxylase (PHD) Inhibitor

A close structural analog of this compound is Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester. EDHB is a known inhibitor of prolyl hydroxylase (PHD).[3][4] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation. By inhibiting PHD, compounds like EDHB stabilize HIF-1α, allowing it to accumulate and activate the transcription of genes that help cells adapt to low oxygen conditions (hypoxia).[3][5]

Given the structural similarity, it is plausible that this compound also functions as a PHD inhibitor. The proposed mechanism is illustrated below:

This pathway has significant therapeutic implications, including roles in mitigating hypoxic injury, promoting angiogenesis, and influencing inflammatory responses.[3][4][5]

Antimicrobial Activity and Antibiotic Potentiation

Dihydroxybenzoic acids and their derivatives are known to possess antimicrobial properties.[6] For instance, 3,4-dihydroxybenzoic acid has shown activity against a range of bacteria and fungi.[7] Furthermore, the analog EDHB has been demonstrated to act as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli.[8][9] Efflux pumps are bacterial proteins that expel antibiotics from the cell, conferring resistance.[8] By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.[8][9]

It is hypothesized that this compound will exhibit direct antimicrobial activity and may also act as an EPI, potentiating the effects of antibiotics against resistant bacterial strains. The bromination of the benzene ring could enhance its antibacterial properties, a characteristic seen in other brominated phenolic compounds.[10]

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The two hydroxyl groups on the aromatic ring of this compound are prime candidates for donating hydrogen atoms to reactive oxygen species (ROS), thus neutralizing them and preventing oxidative damage to cells. Bromophenols isolated from marine algae have also demonstrated significant antioxidant activity.[11][12][13] The antioxidant potential of this compound can be readily evaluated using standard in vitro assays.

Part 2: Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the bromination of 2,3-dihydroxybenzoic acid followed by Fischer esterification.

Step 1: Bromination of 2,3-dihydroxybenzoic acid

-

Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add a solution of bromine in the same solvent at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water, and dry the crude 4-bromo-2,3-dihydroxybenzoic acid.

Step 2: Esterification

-

Reflux the 4-bromo-2,3-dihydroxybenzoic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid catalyst.

-

Remove the excess ethanol under reduced pressure.

-

Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Prolyl Hydroxylase (PHD) Inhibition Assay

This can be assessed by measuring the stabilization of HIF-1α in cell culture.

-

Cell Culture: Culture a suitable human cell line (e.g., HeLa or HEK293) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a positive control (e.g., EDHB or dimethyloxalylglycine) and a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α.

-

Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the relative increase in HIF-1α levels compared to the vehicle control.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound.

-

Reaction: In a 96-well plate, add the test compound solutions to the DPPH solution. Use ascorbic acid as a positive control and methanol as a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Value: Determine the concentration of the compound that scavenges 50% of the DPPH radicals (IC50).

Part 3: Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

| Biological Activity | Assay | Key Parameter | Predicted Outcome |

| Enzyme Inhibition | HIF-1α Western Blot | Fold Increase in HIF-1α | Dose-dependent increase |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Low µg/mL range |

| Antioxidant | DPPH Assay | IC50 (µg/mL) | Comparable to standard antioxidants |

Interpretation and Future Directions

Positive results in these initial screenings would warrant further investigation into the specific mechanisms of action. For instance, if significant HIF-1α stabilization is observed, downstream gene expression analysis (e.g., via RT-qPCR for VEGF and EPO) would be a logical next step. If the compound shows promising antimicrobial and antibiotic potentiation activity, further studies to identify the specific efflux pumps it inhibits would be crucial. In vivo studies in animal models would be necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.

The structural features of this compound position it as a promising candidate for drug discovery. Its potential to modulate key cellular pathways involved in hypoxia, microbial defense, and oxidative stress makes it a molecule of significant interest for further research and development.

References

- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 12. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate

Foreword: Unveiling the Therapeutic Promise of a Multifunctional Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with multifaceted therapeutic potential is paramount. Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated derivative of the naturally occurring 2,3-dihydroxybenzoic acid, represents a compelling, albeit underexplored, candidate. Its structure is a deliberate convergence of pharmacophores known to elicit potent biological responses. The catechol moiety (2,3-dihydroxybenzene) is a classic mediator of antioxidant and iron-chelating activities. The addition of a bromine atom can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability. Finally, the ethyl ester group transforms the parent acid into a more drug-like entity, potentially improving its pharmacokinetic profile.

This technical guide synthesizes preclinical evidence from structurally analogous compounds to construct a robust, hypothesis-driven framework for the therapeutic investigation of this compound. We will delve into its inferred mechanisms of action, propose targeted therapeutic applications, and provide detailed experimental workflows for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering next-generation therapeutics.

Part 1: Core Chemical Attributes and Synthesis Rationale

This compound (C₉H₉BrO₄) is an aromatic ester.[1] Its core structure, featuring a catechol ring, is a well-established scaffold for interacting with biological systems, particularly those susceptible to oxidative stress or dysregulated metal ion homeostasis.

Structural Features and Inferred Reactivity

The therapeutic potential of this molecule is rooted in three key structural features:

-

The Catechol Group: The adjacent hydroxyl groups are potent hydrogen donors and metal chelators. This functionality is the basis for its predicted antioxidant and iron-chelating properties. The ortho-dihydroxy arrangement is critical for forming stable complexes with metal ions like Fe³⁺.

-

The Bromine Atom: Positioned para to one hydroxyl group and meta to the carboxylate, the bromine atom acts as an electron-withdrawing group via induction, while also being weakly activating through resonance. This substitution can enhance the acidity of the phenolic protons, potentially increasing antioxidant capacity. Furthermore, the bromine can form halogen bonds with protein residues, offering an additional mode of interaction with biological targets.

-

The Ethyl Ester: Esterification of the parent carboxylic acid (4-bromo-2,3-dihydroxybenzoic acid) increases the molecule's lipophilicity. This modification is a standard medicinal chemistry strategy to improve cell membrane permeability and oral bioavailability, converting a potentially poorly absorbed acid into a more systemically available prodrug that can be hydrolyzed by intracellular esterases to release the active acidic form.

Synthetic Strategy: A Proposed Pathway

A plausible synthesis route involves the bromination of a suitable precursor followed by esterification. A generalizable protocol, adapted from standard organic synthesis methodologies, is presented below.[2][3]

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2,3-Dihydroxybenzoic acid.

-

Step 1: Selective Bromination

-

Dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature. The hydroxyl groups are activating, and the position para to the -OH at C2 is sterically accessible, favoring bromination at the C4 position.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extract the product, 4-bromo-2,3-dihydroxybenzoic acid, using an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.

-

-

Step 2: Fischer Esterification

-

Suspend the purified 4-bromo-2,3-dihydroxybenzoic acid in absolute ethanol, which serves as both solvent and reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Heat the mixture to reflux (approximately 78°C) for 8-16 hours, again monitoring by TLC.

-

After cooling to room temperature, neutralize the catalyst with a weak base like sodium bicarbonate solution.

-

Reduce the volume of ethanol under vacuum.

-

Extract the final product, this compound, with ethyl acetate.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound using silica gel column chromatography to yield the pure ester.

-

Part 2: Hypothesized Mechanisms and Therapeutic Targets

Based on robust data from structurally related analogs, we can postulate several primary mechanisms of action for this compound.

Prolyl Hydroxylase (PHD) Inhibition: A Hypoxia-Inducible Factor (HIF-1α) Stabilizer

The most compelling therapeutic hypothesis stems from the activity of its isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), a well-characterized inhibitor of prolyl hydroxylase (PHD) enzymes.[4][5][6]

Causality of Action: PHD enzymes are iron-dependent dioxygenases that hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia). By inhibiting PHD, HIF-1α is stabilized, allowing it to translocate to the nucleus and activate a cascade of genes involved in adaptation to hypoxia.

This compound, with its catechol structure, is a prime candidate to act as a competitive inhibitor of PHD, chelating the essential iron atom in the enzyme's active site and mimicking the 2-oxoglutarate co-substrate.

References

- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 2. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Untapped Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a promising but underexplored scaffold in medicinal chemistry. We will delve into its strategic synthesis, physicochemical properties, and the compelling rationale for its investigation as a core structure for novel therapeutic agents. This document is intended to serve as a foundational resource, bridging established chemical principles with forward-looking applications in drug discovery.

Introduction: The Rationale for a New Dihydroxybenzoate Scaffold

The dihydroxybenzoic acid (DHB) framework is a privileged scaffold in nature and medicinal chemistry, with prominent examples like protocatechuic acid (3,4-dihydroxybenzoic acid) exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom onto this core structure offers a powerful tool to modulate its physicochemical and pharmacological properties. Bromine, as a halogen substituent, can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and increase cell membrane permeability, thereby potentially enhancing oral bioavailability.

This compound, in particular, presents a unique substitution pattern that warrants investigation. The vicinal diol on the aromatic ring is a key feature for potential bidentate chelation of metal ions in metalloenzymes or for forming multiple hydrogen bonds with protein active sites. The para-positioning of the bromine atom relative to the ester group influences the electronic distribution of the entire molecule. This guide will illuminate the path to accessing this molecule and explore its potential in drug development.

Physicochemical Properties and Structural Features

A clear understanding of the molecular characteristics of this compound is fundamental to predicting its behavior in biological systems and for designing synthetic modifications.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | --INVALID-LINK-- |

| Molecular Weight | 261.07 g/mol | --INVALID-LINK-- |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | --INVALID-LINK-- |

The presence of two hydroxyl groups and an ethyl ester moiety provides a balance of hydrophilic and lipophilic character, which is crucial for drug-likeness. The vicinal hydroxyl groups are poised for interaction with biological targets, while the ethyl ester can be readily hydrolyzed by esterases in vivo, potentially acting as a prodrug to release the corresponding carboxylic acid.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound can be logically approached via a two-step sequence: the selective bromination of a suitable precursor followed by esterification.

Step 1: Selective Bromination of 2,3-Dihydroxybenzoic Acid

The key challenge in the synthesis is the regioselective introduction of bromine at the 4-position of the 2,3-dihydroxybenzoic acid starting material. The two hydroxyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position para to the 2-hydroxyl group is the most sterically accessible and electronically favored for electrophilic aromatic substitution.

Protocol: Synthesis of 4-bromo-2,3-dihydroxybenzoic acid

-

Dissolution: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent such as glacial acetic acid or an aqueous mineral acid.[1]

-

Brominating Agent: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the solution at a controlled temperature, likely between room temperature and gentle heating.[2][3] The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF could also be explored as a milder alternative.[4]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material and to minimize the formation of di-brominated byproducts.

-

Workup and Isolation: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product can then be precipitated by the addition of water and collected by filtration. Further purification can be achieved by recrystallization.

Caption: Synthetic pathway for 4-bromo-2,3-dihydroxybenzoic acid.

Step 2: Esterification to this compound

With the brominated acid in hand, the final step is a standard esterification. Fischer esterification is a classic and effective method.

Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 4-bromo-2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid superacid catalyst for a greener approach.[5]

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Workup and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). The ethanol is removed under reduced pressure, and the crude product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Caption: Esterification of the brominated acid to the final product.

Potential Therapeutic Applications and Future Directions

While direct biological data for this compound is not yet available in the public domain, the known activities of related compounds provide a strong foundation for hypothesizing its therapeutic potential.

Antimicrobial and Antibacterial Agents

Hydroxybenzoic acids and their esters are known to possess antimicrobial properties.[6] The introduction of bromine can enhance this activity. Furthermore, related compounds have been shown to act as efflux pump inhibitors in bacteria, potentiating the effects of existing antibiotics. This is a critical area of research in the fight against antimicrobial resistance.

Enzyme Inhibition

The catechol-like 2,3-dihydroxy arrangement is a key structural motif for inhibiting various enzymes, particularly those with metal cofactors in their active sites. For example, ethyl 3,4-dihydroxybenzoate is an inhibitor of prolyl-hydroxylase.[7] this compound should be screened against a panel of metalloenzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, and histone deacetylases (HDACs) which are epigenetic targets in oncology.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant capabilities by scavenging reactive oxygen species. The dihydroxy substitution pattern is crucial for this activity.[2] Chronic inflammation is linked to numerous diseases, and compounds that can mitigate oxidative stress are of high therapeutic interest.

Proposed Derivatization and Analog Development

The core scaffold of this compound is ripe for further chemical modification to explore structure-activity relationships (SAR).

Caption: Potential derivatization pathways for SAR studies.

-

Modification of the Hydroxyl Groups: Etherification or esterification of one or both hydroxyl groups can fine-tune the molecule's lipophilicity and hydrogen bonding capacity. This can also serve as a prodrug strategy.

-

Modification of the Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which may be the active form of the drug. Alternatively, amidation with a diverse range of amines can introduce new interaction points and significantly alter the molecule's properties.

-

Modification at the Bromine Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, dramatically expanding the chemical space and enabling the exploration of new binding interactions with target proteins.

Conclusion

This compound represents a strategically designed chemical scaffold with significant, yet largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique substitution pattern offers multiple avenues for therapeutic intervention, from antimicrobial applications to enzyme inhibition. This guide provides the foundational knowledge and a strategic roadmap for researchers to embark on the synthesis, derivatization, and biological evaluation of this promising class of molecules. The insights presented herein should catalyze further investigation and unlock the full therapeutic potential of these novel dihydroxybenzoate analogs.

References

- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]